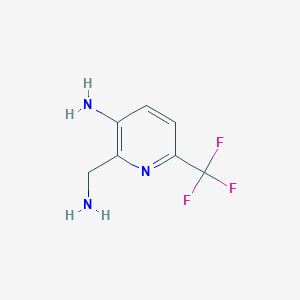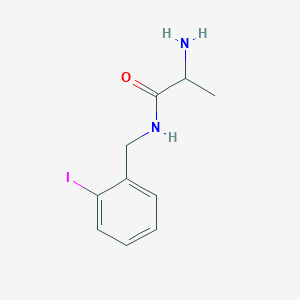![molecular formula C13H24O3 B13675986 2-[(Tetrahydro-2H-pyran-2-yl)oxy]octan-3-one](/img/structure/B13675986.png)
2-[(Tetrahydro-2H-pyran-2-yl)oxy]octan-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(Tetrahydro-2H-pyran-2-yl)oxy]octan-3-one is an organic compound that features a tetrahydropyran ring attached to an octanone backbone. This compound is of interest due to its unique structure, which combines the properties of both ethers and ketones, making it useful in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Tetrahydro-2H-pyran-2-yl)oxy]octan-3-one typically involves the protection of hydroxyl groups using tetrahydropyranyl (THP) groups. One common method is the reaction of octan-3-one with dihydropyran in the presence of an acid catalyst, such as p-toluenesulfonic acid, to form the tetrahydropyranyl ether .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving distillation and recrystallization steps to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-[(Tetrahydro-2H-pyran-2-yl)oxy]octan-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The tetrahydropyranyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Acidic or basic conditions can facilitate the substitution of the tetrahydropyranyl group.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted ethers or alcohols, depending on the substituent introduced.
Scientific Research Applications
2-[(Tetrahydro-2H-pyran-2-yl)oxy]octan-3-one has several applications in scientific research:
Chemistry: Used as a protecting group for alcohols in organic synthesis.
Biology: Employed in the synthesis of biologically active molecules.
Medicine: Utilized in the development of pharmaceuticals and drug delivery systems.
Industry: Applied in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(Tetrahydro-2H-pyran-2-yl)oxy]octan-3-one involves its ability to act as a protecting group for hydroxyl functionalities. The tetrahydropyranyl group can be easily introduced and removed under mild conditions, making it a versatile tool in synthetic chemistry. The molecular targets and pathways involved depend on the specific application and the functional groups present in the target molecules .
Comparison with Similar Compounds
Similar Compounds
2-[(Tetrahydro-2H-pyran-2-yl)oxy]ethanol: Similar structure but with an ethanol backbone.
O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine: Contains a hydroxylamine group instead of a ketone.
Uniqueness
2-[(Tetrahydro-2H-pyran-2-yl)oxy]octan-3-one is unique due to its combination of a tetrahydropyran ring and an octanone backbone, providing distinct reactivity and stability compared to other similar compounds. This uniqueness makes it particularly valuable in synthetic applications where selective protection and deprotection of hydroxyl groups are required.
Properties
Molecular Formula |
C13H24O3 |
|---|---|
Molecular Weight |
228.33 g/mol |
IUPAC Name |
2-(oxan-2-yloxy)octan-3-one |
InChI |
InChI=1S/C13H24O3/c1-3-4-5-8-12(14)11(2)16-13-9-6-7-10-15-13/h11,13H,3-10H2,1-2H3 |
InChI Key |
XXTVTNAWALNNNK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)C(C)OC1CCCCO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


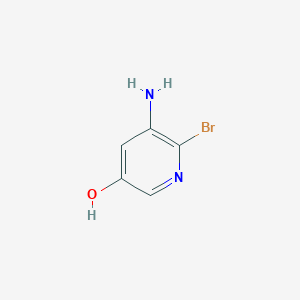
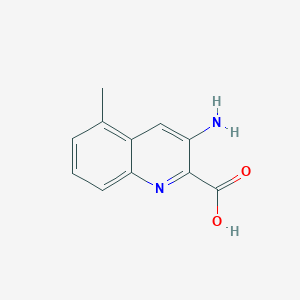
![2-Chloro-6-(trifluoromethyl)pyrido[3,2-d]pyrimidin-4-amine](/img/structure/B13675920.png)
![5-Boc-5,11-dihydroindolo[3,2-b]carbazole](/img/structure/B13675935.png)
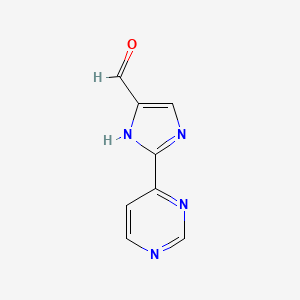
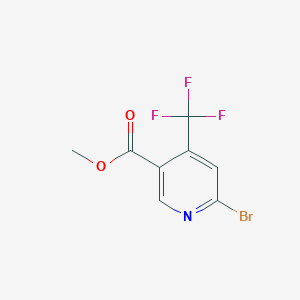
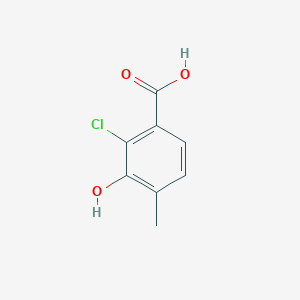


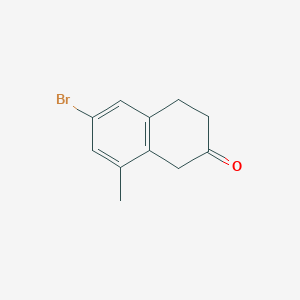
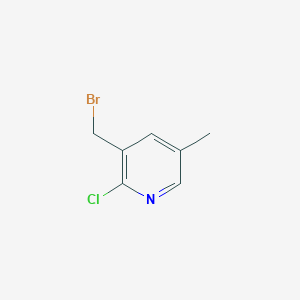
![2-Chloro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(triisopropylsilyl)-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13675967.png)
